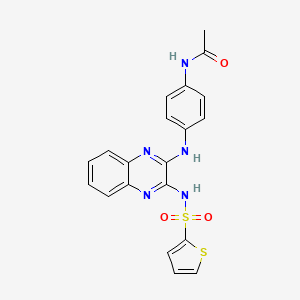

N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a complex organic compound with a molecular formula of C20H17N5O3S2 and a molecular weight of 439.51. This compound features a quinoxaline core, a thiophene sulfonamide group, and an acetamide moiety, making it a unique and versatile molecule in the field of organic chemistry.

Méthodes De Préparation

The synthesis of N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The thiophene sulfonamide group is then introduced via sulfonation and subsequent amination reactions. Finally, the acetamide moiety is attached through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .

Analyse Des Réactions Chimiques

N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium carbonate.

Applications De Recherche Scientifique

Chemistry

N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions. Such properties make it an essential reagent in organic synthesis.

Biology

The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor. Research indicates that it may interact with specific enzymes involved in critical cellular pathways, potentially leading to therapeutic applications in treating diseases such as cancer and infections.

Medicine

In the medical field, this compound is explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to inhibit tyrosine kinases suggests a mechanism through which it disrupts cancer cell signaling pathways, thereby inhibiting proliferation and survival of malignant cells.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound reveals that modifications to the quinoxaline ring and sulfonamide group significantly influence its biological activity. For example:

- Substitution Patterns : The presence of various substituents on the phenyl rings can enhance lipophilicity, which is often correlated with increased bioactivity against cancer cell lines.

- Docking Studies : Molecular docking studies have shown that optimal binding affinities with target proteins are achieved through specific substitutions at the 2 and 4 positions of the quinoxaline ring.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity : Research demonstrated that derivatives of this compound exhibited significant inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further development in treating infectious diseases.

Mécanisme D'action

The mechanism of action of N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis . This inhibition leads to the disruption of cell division and growth, making the compound effective against cancer cells and microorganisms . Additionally, the quinoxaline core can interact with various receptors and enzymes, further enhancing its biological activity .

Comparaison Avec Des Composés Similaires

N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide can be compared with other quinoxaline derivatives such as:

Olaquindox: Used as an antibiotic in veterinary medicine.

Echinomycin: An anticancer agent that intercalates into DNA.

Atinoleutin: Exhibits antimicrobial properties.

Levomycin: Used as an antibiotic.

Carbadox: Another veterinary antibiotic.

Activité Biologique

N-(4-((3-(thiophene-2-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline core, which is known for its diverse biological activities, and a thiophene group that enhances its pharmacological properties. The sulfonamide moiety is also significant as it can mimic natural substrates in enzymatic reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking active sites.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, altering signaling pathways that are crucial for cellular functions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens, indicating potent antimicrobial activity .

Anticancer Properties

Several studies have investigated the anticancer potential of quinoxaline derivatives:

- Cell Line Studies : Compounds with similar structures have been evaluated against various cancer cell lines, showing IC50 values in the low micromolar range. For example, one study reported an IC50 of 49.85 µM for a related derivative against A549 lung cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide-containing compounds have also been explored:

- Cytokine Inhibition : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with inhibitory activities reaching up to 93% at certain concentrations .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Anticancer Activity Evaluation :

- Inflammation Model Studies :

Data Tables

| Activity Type | Compound | Target Pathogen/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Quinoxaline Derivative | Staphylococcus aureus | 0.22 µg/mL |

| Anticancer | Quinoxaline Derivative | A549 Lung Cancer Cells | 49.85 µM |

| Anti-inflammatory | Sulfonamide Derivative | Cytokine Production | Up to 93% inhibition |

Propriétés

IUPAC Name |

N-[4-[[3-(thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S2/c1-13(26)21-14-8-10-15(11-9-14)22-19-20(24-17-6-3-2-5-16(17)23-19)25-30(27,28)18-7-4-12-29-18/h2-12H,1H3,(H,21,26)(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRJBAXPCXXTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.